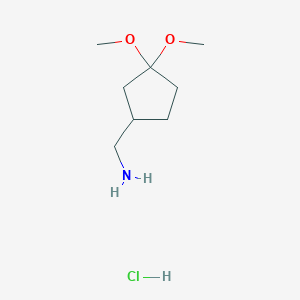
N-(3-chlorophenyl)-N-(3,4-difluorobenzoyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-N-(3,4-difluorobenzoyl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CEP-33779 and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis and Environmental Implications
Chlorophenols and Environmental Toxicity Chlorophenols, including compounds structurally related to N-(3-chlorophenyl)-N-(3,4-difluorobenzoyl)piperidine-1-carboxamide, have been extensively studied due to their environmental implications, particularly in the context of Municipal Solid Waste Incineration (MSWI). These compounds are recognized as precursors to dioxins, highlighting the importance of understanding their formation, transformation, and mitigation strategies to reduce their environmental impact (Peng et al., 2016).
Pharmacological Applications
Arylpiperazine Derivatives and Pharmacology Arylpiperazine derivatives, which share a structural motif with the compound , have been investigated for their pharmacological applications, particularly in treating depression, psychosis, or anxiety. Understanding the metabolic pathways and receptor interactions of these compounds provides valuable insights for developing new therapeutic agents (Caccia, 2007).
Nanotechnology and Materials Science
Nanofiltration Membranes and Water Treatment Research on nanofiltration membranes, specifically those involving polyamide layers, demonstrates the application of advanced materials science in environmental technology. These membranes show significant potential in improving water treatment processes, underscoring the importance of chemical innovation in addressing global water scarcity challenges (Shao et al., 2022).
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3,4-difluorobenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-14-5-4-6-15(12-14)24(19(26)23-9-2-1-3-10-23)18(25)13-7-8-16(21)17(22)11-13/h4-8,11-12H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGWQIQCVUQDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(3,4-difluorobenzoyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)

![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)



![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)

